5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C12H13BrN4O3 and its molecular weight is 341.165. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide generally involves the following steps:
Preparation of Starting Materials: Synthesize or obtain the key starting materials such as 4-(dimethylamino)-2-methoxypyrimidine, brominated furan derivatives, etc.
Reaction Conditions: Typical conditions might include solvents like dichloromethane, dimethylformamide, or toluene, and catalysts or reagents such as triethylamine, bromine, and coupling agents.
Industrial Production Methods: Industrial-scale production would involve optimization of the synthetic route for higher yields, purity, and cost-effectiveness. It often requires stringent control of reaction parameters like temperature, pressure, and time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where specific functional groups are converted to oxides.
Reduction: Reduction of the carboxamide group may occur under specific conditions.
Substitution: The bromine atom is a key site for substitution reactions, where it can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles like amines, thiols, or organometallics.
Major Products: The specific products depend on the reagent and reaction conditions but may include oxides, reduced forms, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential activity against biological targets, potentially influencing cellular pathways.
Medicine: Explored for pharmaceutical applications due to its structural similarity to bioactive compounds.
Industry: Utilized in material science for the development of new materials with unique properties.
5. Mechanism of Action: The compound’s mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The methoxy and dimethylamino groups influence the electronic properties and reactivity, while the furan and pyrimidine rings provide structural stability and binding affinity.
Comparison with Similar Compounds
5-Bromo-2-furancarboxamide: : Lacks the pyrimidine and dimethylamino groups.
N-(2-Methoxypyrimidin-5-yl)furan-2-carboxamide: : Lacks the bromine atom and dimethylamino group.
Uniqueness: 5-Bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide stands out due to its combination of functional groups, which confer unique reactivity and potential biological activity.
Properties
IUPAC Name |
5-bromo-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O3/c1-17(2)10-7(6-14-12(16-10)19-3)15-11(18)8-4-5-9(13)20-8/h4-6H,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRRJKFXUJODEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=C(O2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.